Pregabalin impurity 13

Overview

Description

Pregabalin impurity 13 is a chemical compound related to pregabalin, an anticonvulsant and neuropathic pain medication. This compound is one of the many impurities that can be formed during the synthesis or degradation of pregabalin. Understanding and characterizing these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.

Mechanism of Action

Target of Action

Pregabalin, the parent compound of Pregabalin Impurity 13, primarily targets the α2δ subunit of voltage-dependent calcium channels . This subunit is present on neurons in the central nervous system . The α2δ subunit plays a crucial role in modulating the influx of calcium at nerve terminals .

Mode of Action

Pregabalin binds to the α2δ subunit, inhibiting the influx of calcium at nerve terminals . This action results in the inhibition of excitatory neurotransmitter release , including neurotransmitters such as glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .

Biochemical Pathways

The binding of Pregabalin to the α2δ subunit leads to a decrease in the release of several neurotransmitters. This action affects the neuronal excitability and neurotransmission pathways in the central nervous system . The downstream effects include the management of neuropathic pain, postherpetic neuralgia, and fibromyalgia among other conditions .

Pharmacokinetics

It’s also known that the volume of distribution is 0.57 L/kg, and plasma protein binding is 0% .

Result of Action

The molecular and cellular effects of Pregabalin’s action include a decrease in neuronal excitability and a reduction in the release of several neurotransmitters . This leads to its therapeutic effects in managing conditions such as epilepsy, neuropathic pain, fibromyalgia, restless leg syndrome, and generalized anxiety disorder .

Action Environment

The action, efficacy, and stability of Pregabalin and its impurities can be influenced by various environmental factors. For instance, the synthesis of Pregabalin has been shown to be more efficient and controlled in a microreactor system due to its excellent mass and heat transfer performance . Additionally, the level of key impurities can be reduced to below 0.15% at higher reaction temperatures, meeting the quality requirements for pharmaceutical production .

Biochemical Analysis

Biochemical Properties

It is known that Pregabalin, the parent compound, interacts with the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system . This interaction reduces the release of several neurotransmitters, including glutamate, noradrenaline, and substance P

Cellular Effects

Pregabalin, the parent compound, is known to influence cell function by modulating calcium channel activity, which can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As mentioned earlier, Pregabalin’s mechanism of action involves binding to the alpha2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Pregabalin Impurity 13 in laboratory settings. One study has shown that a microreactor system can reduce the level of key impurities, including this compound, to below 0.15% at higher reaction temperatures

Metabolic Pathways

Pregabalin, the parent compound, is not extensively metabolized, with over 90% of the dose recovered unchanged in the urine

Preparation Methods

The preparation of pregabalin impurity 13 involves several synthetic routes and reaction conditions. One method includes adding S-pregabalin into an acidic system at a temperature of 60-80°C and stirring for the reaction. After the reaction is complete, the solvent is depressurized and concentrated. An extracting agent is then added, followed by a weak alkali solution for cleaning. The organic layer is concentrated, and an organic solvent is added. The mixture is cooled to 0-10°C, and an alkane solvent is added dropwise until a solid is dissolved out. This solid is then filtered to obtain this compound .

Chemical Reactions Analysis

Pregabalin impurity 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, isobutanol, and other organic solvents. For example, this compound can be synthesized in the form of hydrochloride salt by reacting pregabalin with thionyl chloride in the presence of isobutanol . The major products formed from these reactions include different isomers and derivatives of pregabalin.

Scientific Research Applications

Pregabalin impurity 13 has several scientific research applications. It is used in pharmaceutical research to support product development, ANDA and DMF submissions, quality control, method validation, and stability studies. It also aids in identifying unknown impurities and assessing genotoxic potential . Additionally, this compound is valuable for studying the impurity profile of pregabalin, which is essential for ensuring the safety and efficacy of the drug.

Comparison with Similar Compounds

Pregabalin impurity 13 can be compared with other pregabalin-related impurities, such as pregabalin impurity A (S-pregabalin lactam), pregabalin impurity B ((3R)-3-(aminomethyl)-5-methylhexanoic acid), and pregabalin impurity C (mandelic acid) . Each impurity has unique structural characteristics and properties. For example, pregabalin impurity A is a lactam derivative, while pregabalin impurity B is an isomer of pregabalin. This compound is unique in its specific synthetic route and reaction conditions.

Properties

IUPAC Name |

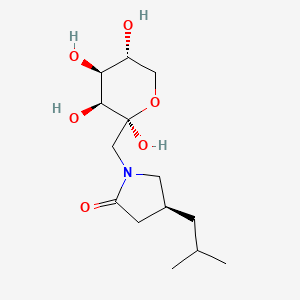

(4S)-4-(2-methylpropyl)-1-[[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(16)6-21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10+,12-,13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUXUOROLIYZMA-XASJZRDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CC(=O)N(C1)C[C@]2([C@H]([C@H]([C@@H](CO2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466678-47-7 | |

| Record name | alpha-D-Tagatopyranose, 1-deoxy-1-((4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0466678477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK6BE2M39U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.